Oct4 inducer-2

Description

BenchChem offers high-quality Oct4 inducer-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oct4 inducer-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

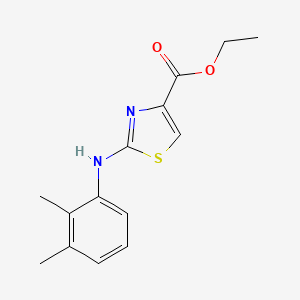

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

ethyl 2-(2,3-dimethylanilino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-8-19-14(16-12)15-11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3,(H,15,16) |

InChI Key |

BEQVMHIOCVBLFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

Oct4 inducer-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct4 inducer-2 is a small molecule compound that has garnered significant interest within the fields of stem cell biology and regenerative medicine. As a potent inducer of the endogenous expression of Octamer-binding transcription factor 4 (OCT4), a cornerstone of pluripotency, this compound offers a valuable tool for the maintenance of human induced pluripotent stem cells (hiPSCs) and holds promise for applications in anti-aging research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Oct4 inducer-2, supplemented with detailed experimental protocols and pathway diagrams to facilitate its application in a research setting.

Chemical Structure and Properties

Oct4 inducer-2, with the chemical formula C14H16N2O2S, is a synthetic compound identified for its ability to activate the expression of the endogenous OCT4 gene.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H16N2O2S | [1] |

| Molecular Weight | 276.35 g/mol | [1] |

| CAS Number | 1494691-70-1 | |

| SMILES String | O=C(C1=CSC(NC2=CC=CC(C)=C2C)=N1)OCC | |

| Solubility | 10 mM in DMSO | |

| Appearance | Solid | [2] |

Table 1: Physicochemical Properties of Oct4 Inducer-2

Mechanism of Action and Biological Activity

Oct4 inducer-2 functions by promoting the expression of the endogenous OCT4 gene, a master regulator of pluripotency.[3] This mechanism is crucial for maintaining the undifferentiated state of human induced pluripotent stem cells (hiPSCs). While the precise upstream signaling cascade initiated by Oct4 inducer-2 is still under investigation, it is understood to influence pathways critical for stem cell self-renewal, with the "Stem Cell/Wnt" pathway being implicated. The induction of endogenous OCT4 is a key advantage, as it circumvents the need for genetic modification or the introduction of exogenous transcription factors, which can carry risks of genomic integration and aberrant expression.

The ability to chemically induce OCT4 expression has significant implications for regenerative medicine and the study of cellular reprogramming. Furthermore, its described potential in anti-aging research suggests a role in modulating cellular phenotypes associated with senescence.

Experimental Protocols

Preparation of Stock Solutions

For in vitro studies, a stock solution of Oct4 inducer-2 is typically prepared in dimethyl sulfoxide (DMSO).

Materials:

-

Oct4 inducer-2 powder

-

Anhydrous DMSO

Protocol:

-

Aseptically weigh the desired amount of Oct4 inducer-2 powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Induction of OCT4 in Human Induced Pluripotent Stem Cells (hiPSCs)

This protocol provides a general guideline for using Oct4 inducer-2 to maintain the pluripotent state of hiPSCs. Optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions and should be determined empirically.

Materials:

-

Cultured hiPSCs

-

Appropriate hiPSC maintenance medium

-

Oct4 inducer-2 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence)

Protocol:

-

Culture hiPSCs under standard feeder-free or feeder-dependent conditions until they reach the desired confluency.

-

Prepare the working concentration of Oct4 inducer-2 by diluting the 10 mM stock solution in fresh hiPSC maintenance medium. A typical starting concentration range to test is 1-10 µM.

-

Aspirate the old medium from the hiPSC culture and wash the cells once with sterile PBS.

-

Add the freshly prepared medium containing Oct4 inducer-2 to the cells.

-

Incubate the cells for the desired period (e.g., 24-72 hours). The medium should be replaced daily with fresh medium containing the inducer.

-

After the incubation period, the cells can be harvested for downstream analysis to assess the expression of pluripotency markers.

Visualization of Workflows and Pathways

General Experimental Workflow for Assessing Oct4 Inducer-2 Activity

The following diagram illustrates a typical workflow for evaluating the effect of Oct4 inducer-2 on hiPSCs.

References

In-Depth Technical Guide to Oct4 Inducer-2 (CAS: 1494691-70-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oct4 inducer-2, a small molecule identified as a potent inducer of the endogenous pluripotency transcription factor Oct4. This document details its mechanism of action, its role in cellular reprogramming, and provides relevant experimental protocols and quantitative data for researchers in stem cell biology and drug discovery.

Core Compound Information

Oct4 inducer-2, with the Chemical Abstracts Service (CAS) number 1494691-70-1, is a key molecule in the field of cellular reprogramming and regenerative medicine.[1][2] It belongs to a class of compounds known as OCT4-inducing compounds (O4Is).[3]

| Property | Value |

| CAS Number | 1494691-70-1 |

| Molecular Formula | C₁₄H₁₆N₂O₂S |

| Molecular Weight | 276.35 g/mol |

Mechanism of Action: Epigenetic Regulation and Signaling Pathway Modulation

Oct4 inducer-2 primarily functions by modulating the epigenetic landscape of somatic cells, specifically by targeting histone demethylases. This activity leads to the reactivation of the endogenous Oct4 gene, a cornerstone of pluripotency.

Inhibition of KDM5A Histone Demethylase

The principal mechanism of action for Oct4 inducer-2 and its analogs is the inhibition of the H3K4 demethylase KDM5A (also known as JARID1A).[4] KDM5A acts as a barrier to reprogramming by removing the activating trimethylation mark on histone H3 at lysine 4 (H3K4me3) at the OCT4 promoter. By inhibiting KDM5A, Oct4 inducer-2 leads to an accumulation of H3K4me3 at the OCT4 promoter, thereby facilitating the expression of the endogenous Oct4 protein.[4]

Overcoming the JNK Pathway Barrier

The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a significant barrier to chemical reprogramming. While Oct4 inducer-2's direct interaction with the JNK pathway is not fully elucidated, its successful application in reprogramming protocols often involves the concurrent use of JNK inhibitors. This suggests that overcoming the inhibitory effects of the JNK pathway is crucial for the efficient induction of pluripotency by chemical means.

Signaling Pathway of Oct4 Induction by Oct4 Inducer-2

Caption: Mechanism of Oct4 inducer-2 action.

Application in Cellular Reprogramming

Oct4 inducer-2, particularly its metabolically stable analog O4I4, has demonstrated the ability to replace the need for exogenous Oct4 transduction in the generation of human induced pluripotent stem cells (hiPSCs). When used in combination with a cocktail of other transcription factors (Sox2, Klf4, c-Myc, and Lin28), it effectively induces the expression of endogenous Oct4, a critical step in achieving a stable pluripotent state.

Experimental Workflow for Fibroblast Reprogramming

Caption: Cellular reprogramming workflow.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Oct4-inducing compounds.

Table 1: In Vitro Activity of Oct4-Inducing Compounds

| Compound | Target | Assay Type | Activity/Potency | Reference |

| O4I3 (analog) | KDM5A | In vitro demethylase assay | Potent inhibitor | |

| Oct4 inducer-2 | Endogenous Oct4 | Reporter Assay | Inducer |

Table 2: Reprogramming Efficiency

| Cell Type | Reprogramming Factors | Small Molecules | Efficiency | Reference |

| Human Fibroblasts | Sox2, Klf4, c-Myc, Lin28 | O4I4 (analog) | Successful | |

| Mouse Fibroblasts | Oct4, Klf4, Sox2, c-Myc | Various | ~0.01% - 1% |

Experimental Protocols

Reprogramming of Human Fibroblasts

This protocol is a generalized procedure for reprogramming human fibroblasts using a combination of transcription factors and a small molecule like an Oct4 inducer.

Materials:

-

Human dermal fibroblasts

-

Lentiviral vectors for Sox2, Klf4, c-Myc, and Lin28

-

Oct4 inducer-2 or its analog (e.g., O4I4)

-

Fibroblast culture medium

-

Human iPSC medium

-

Feeder cells (e.g., MEFs) or feeder-free matrix

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Seeding: Plate human fibroblasts at an optimal density on a culture dish.

-

Lentiviral Transduction: Transduce the fibroblasts with lentiviruses expressing Sox2, Klf4, c-Myc, and Lin28.

-

Small Molecule Treatment: Two days post-transduction, replace the medium with human iPSC medium supplemented with the Oct4 inducer at the desired concentration.

-

Culture and Monitoring: Culture the cells for 3-4 weeks, changing the medium every 1-2 days. Monitor for the appearance of iPSC-like colonies.

-

Colony Picking and Expansion: Once colonies are established, manually pick and expand them on fresh feeder layers or feeder-free plates.

-

Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or directed differentiation.

Quantitative Real-Time PCR (qRT-PCR) for OCT4 Expression

This protocol outlines the steps to quantify the expression of the endogenous OCT4 gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for OCT4 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the experimental and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for OCT4 and the housekeeping gene.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data to determine the relative expression of OCT4 normalized to the housekeeping gene using the ΔΔCt method.

Logical Relationship of Experimental Validation

Caption: Experimental validation logic.

Conclusion

Oct4 inducer-2 represents a significant advancement in the chemical induction of pluripotency. Its ability to activate endogenous Oct4 expression through the inhibition of KDM5A provides a valuable tool for generating iPSCs with potentially greater safety and clinical relevance by reducing the reliance on viral gene delivery. Further research into this class of compounds and their interplay with cellular signaling pathways like JNK will continue to refine reprogramming technologies and advance the field of regenerative medicine.

References

Unraveling the Mechanism of Oct4 inducer-2: A Technical Guide to Pluripotency Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Oct4 inducer-2 (O4I2), a small molecule capable of inducing the expression of the master pluripotency transcription factor, Oct4, in somatic cells. This document provides a comprehensive overview of its molecular target, the signaling pathways it modulates, and its application in cellular reprogramming, supported by quantitative data and detailed experimental protocols.

Introduction to Oct4 and Chemical Induction of Pluripotency

Oct4, a POU domain transcription factor, is a cornerstone of the pluripotency gene regulatory network in embryonic stem cells (ESCs), working in concert with other key factors like Sox2 and Nanog to maintain self-renewal and prevent differentiation[1][2]. The ability to reactivate endogenous Oct4 expression in somatic cells is a critical goal in regenerative medicine, offering a path towards generating patient-specific induced pluripotent stem cells (iPSCs) without the need for genetic modification. Chemical inducers of pluripotency, such as Oct4 inducer-2, represent a promising strategy to achieve this goal, providing a safer and more controlled method for cellular reprogramming[3][4].

Oct4 inducer-2 and its Metabolically Stable Analog, O4I4

Oct4 inducer-2 (O4I2) is a 2-aminothiazole derivative identified through high-throughput screening for its ability to activate the Oct4 promoter[5]. Subsequent research led to the development of O4I4, a metabolically stable analog of O4I2, which exhibits enhanced activity and is more resistant to cellular metabolism. This guide will focus on the mechanism of action as elucidated through studies of both O4I2 and its improved successor, O4I4.

Core Mechanism of Action: Targeting RNA Splicing Machinery

The primary molecular target of Oct4 inducer-2 has been identified as the splicing factor 3B subunit 1 (SF3B1) , a core component of the spliceosome. By binding to SF3B1, O4I2 positively regulates RNA splicing. This modulation of the splicing machinery is the initial and critical step in the signaling cascade that ultimately leads to the activation of endogenous Oct4 expression.

The proposed signaling pathway from O4I2/O4I4 to the activation of pluripotency gene expression is depicted below.

Quantitative Effects on Pluripotency Gene Expression

Treatment of human fibroblasts with O4I4, in combination with a cocktail of other transcription factors (Sox2, Klf4, Myc, and Lin28; referred to as CSKML), has been shown to effectively induce the expression of endogenous Oct4 and other pluripotency-associated genes, eliminating the need for exogenous Oct4 transduction.

| Gene | Cell Type | Treatment | Fold Increase in Expression (relative to control) | Reference |

| Oct4 | Human Primary Fibroblasts | O4I2 | ~15-fold | |

| Oct4 | Human Fibroblasts | O4I4 + CSKML | Sufficient to induce pluripotency | |

| Sox2 | HEK293 cells | O4I2 | Significant Induction | |

| Nanog | HEK293 cells | O4I2 | Significant Induction | |

| Lin28 | HEK293 cells | O4I2 | Significant Induction |

Experimental Protocols

This section provides a general methodology for the treatment of fibroblasts with O4I4 to induce Oct4 expression, based on published studies.

Cell Culture and Treatment

-

Cell Seeding: Plate human primary fibroblasts at a density of 5 x 104 cells per well in a 6-well plate. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Preparation: Prepare a stock solution of O4I4 in dimethyl sulfoxide (DMSO). The final concentration used for treatment is typically in the micromolar range.

-

Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of O4I4. A DMSO-only control should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) before analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for Oct4, Sox2, Nanog, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

The experimental workflow for assessing the effect of O4I4 on gene expression is outlined in the diagram below.

Conclusion and Future Directions

Oct4 inducer-2 and its next-generation analog, O4I4, are powerful tools for the chemical induction of pluripotency. Their mechanism of action, through the modulation of the splicing factor SF3B1, represents a novel approach to activating the endogenous Oct4 gene. This strategy avoids the risks associated with genetic modification and opens new avenues for the development of safer and more efficient cellular reprogramming technologies. Further research into the specific downstream splicing events and the upstream regulators of Oct4 that are affected by O4I2/O4I4 will provide a more complete understanding of this promising class of small molecules and their potential applications in regenerative medicine and drug discovery.

References

- 1. A defined Oct4 level governs cell state transitions of pluripotency entry and differentiation into all embryonic lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pluripotency | Computational Biology and Data Mining [cbdm.uni-mainz.de]

The Role of Small-Molecule Inducers in Activating Endogenous Oct4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Oct4 (octamer-binding transcription factor 4) is a cornerstone of pluripotency, playing a pivotal role in the self-renewal of embryonic stem cells and the induction of pluripotency in somatic cells. The ability to activate the endogenous expression of Oct4 using small molecules holds immense promise for regenerative medicine and drug discovery, offering a potentially safer and more controlled alternative to genetic manipulation. This technical guide provides an in-depth overview of two key small-molecule inducers of endogenous Oct4: Oct4-activating compound 1 (OAC1) and the next-generation inducer, O4I4. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their use and validation.

Data Presentation: Efficacy of Oct4 Inducers

The following tables summarize the quantitative data on the efficacy of OAC1 and O4I4 in activating endogenous Oct4 and related pluripotency markers.

Table 1: Dose-Dependent Activation of Oct4 Promoter by OAC1

| OAC1 Concentration | Fold Activation of Oct4-luciferase Reporter |

| 50 nM | Significant activation |

| 100 nM | Increased activation |

| 250 nM | Further increased activation |

| 500 nM | High activation |

| 1 µM | Maximum activation |

| Data extracted from Li et al., 2012. The study used a human Oct4 promoter-driven luciferase reporter assay in a stable cell line. Activation was measured 2 days after compound treatment.[1] |

Table 2: Time-Course of Oct4 Promoter Activation by 1 µM OAC1

| Treatment Duration | Fold Activation of Oct4-luciferase Reporter |

| Day 2 | Initial induction |

| Day 4 | Peak induction |

| Day 5 | Peak induction |

| Day 6 | Plateau |

| Day 7 | Plateau |

| Data extracted from Li et al., 2012.[1] |

Table 3: Effect of OAC1 on Reprogramming Efficiency

| Treatment | Reprogramming Efficiency (%) |

| 4 Factors (OSKM) | 0.68 |

| 4 Factors (OSKM) + OAC1 | 2.75 |

| Data from Li et al., 2012. Reprogramming of mouse embryonic fibroblasts (MEFs) to induced pluripotent stem cells (iPSCs) was assessed.[1] |

Table 4: Overview of O4I4 Activity

| Feature | Description | Reference |

| Activity | Metabolically stable, next-generation Oct4 inducer. | [2] |

| Function | Activates endogenous OCT4 and associated signaling pathways in various cell lines. | [2] |

| Application | Can replace exogenous Oct4 in the generation of human iPSCs when combined with a cocktail of other transcription factors (SOX2, KLF4, MYC, and LIN28). | |

| Additional Effect | Extends lifespan in Caenorhabditis elegans and Drosophila. | |

| Quantitative data from the primary publication for O4I4 is not publicly available in full at the time of this writing. |

Signaling Pathways in Endogenous Oct4 Activation

The activation of endogenous Oct4 by small molecules involves intricate signaling networks. OAC1, for instance, has been shown to upregulate the core pluripotency triad of Oct4, Sox2, and Nanog. This suggests a positive feedback loop where the initial activation of Oct4 by the small molecule is amplified by the downstream activation of its key collaborators. Furthermore, OAC1 has been found to increase the expression of Tet1, an enzyme involved in DNA demethylation, indicating an epigenetic mechanism of action. The signaling pathways directly modulated by O4I4 are currently under investigation but are known to be associated with pluripotency.

Caption: Signaling pathway for endogenous Oct4 activation by a small-molecule inducer.

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of Oct4 inducers. The following are representative protocols based on published studies.

High-Throughput Screening for Oct4-Activating Compounds

This protocol outlines a general workflow for identifying novel small molecules that can activate the Oct4 promoter.

Caption: Experimental workflow for high-throughput screening of Oct4-activating compounds.

Methodology:

-

Cell Line Generation: Establish a stable cell line (e.g., HEK293 or a somatic cell line) containing a luciferase reporter gene driven by the human or mouse Oct4 promoter.

-

Cell Plating: Seed the reporter cells into 384-well plates at an optimized density.

-

Compound Addition: Using a robotic liquid handler, add compounds from a small-molecule library to each well at a final concentration typically ranging from 1 to 10 µM. Include appropriate controls (e.g., DMSO as a negative control and a known activator as a positive control).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.

-

Luciferase Assay: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.

-

Hit Identification: Identify compounds that induce a statistically significant increase in luciferase activity compared to the negative control.

-

Hit Validation: Re-test the primary hits in a dose-response format to determine their potency and efficacy. Also, perform cytotoxicity assays to exclude compounds that are toxic to the cells.

-

Lead Characterization: Further characterize the validated hits using downstream assays such as RT-qPCR and Western blotting to confirm the induction of endogenous Oct4 mRNA and protein.

Quantitative Real-Time PCR (RT-qPCR) for Endogenous Oct4 Expression

This protocol is used to quantify the change in endogenous Oct4 mRNA levels following treatment with an inducer.

Methodology:

-

Cell Culture and Treatment: Plate the target cells (e.g., human fibroblasts) in 6-well plates. Once the cells reach the desired confluency, treat them with the Oct4 inducer at various concentrations or for different durations. Include a vehicle control (e.g., DMSO).

-

RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for the endogenous Oct4 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Human Oct4 Forward Primer: 5'-GACAACAATGAGAACCTTCAGGAGA-3'

-

Human Oct4 Reverse Primer: 5'-CTGGCGCCGGTTACAGAACCA-3'

-

Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Data Analysis: Calculate the relative expression of Oct4 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

Small-molecule inducers of endogenous Oct4, such as OAC1 and O4I4, represent a significant advancement in the field of cellular reprogramming and regenerative medicine. They offer a powerful tool for activating the pluripotency network without the need for genetic modification. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these compounds in their own work. Further research into the precise signaling pathways and epigenetic mechanisms modulated by these inducers will undoubtedly open up new avenues for therapeutic intervention and a deeper understanding of pluripotency.

References

The Discovery and Development of Small Molecule Oct4 Inducers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Oct4 (Octamer-binding transcription factor 4), a key regulator of pluripotency, is essential for the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The ability to modulate Oct4 expression with small molecules offers a powerful tool for regenerative medicine, disease modeling, and drug discovery. This technical guide provides an in-depth overview of the discovery and development of small molecule Oct4 inducers, with a focus on the pioneering compound OAC1 (Oct4-activating compound 1). We will delve into the experimental methodologies used for their identification and characterization, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Discovery of Small Molecule Oct4 Inducers: High-Throughput Screening

The identification of small molecule Oct4 inducers has been largely driven by high-throughput screening (HTS) campaigns. These screens typically utilize a cell-based reporter system where the expression of a reporter gene, such as luciferase, is under the control of the Oct4 promoter.

A foundational study in this area involved the screening of a chemical library of 80,000 compounds using a stable cell line expressing a luciferase reporter driven by the human Oct4 promoter.[1] This phenotypic screen identified several compounds that activated the Oct4 promoter, with OAC1 emerging as a lead candidate due to its potent and consistent activity.[1][2] Out of the initial 812 hits that activated the reporter by fivefold or more, OAC1 demonstrated significant activation of both the Oct4 and Nanog promoters, two critical transcription factors for pluripotency.[1][3]

Experimental Workflow: High-Throughput Screening for Oct4 Inducers

OAC1: A Potent Small Molecule Inducer of Oct4

OAC1 (Oct4-activating compound 1) is a pyrrolo[2,3-b]pyridine-based compound that has been shown to enhance the efficiency and accelerate the process of iPSC reprogramming.

Quantitative Data for OAC1

| Parameter | Value | Cell Line/System | Reference |

| Effective Concentration | ~1 µM | Human ESCs with Oct4/Nanog reporters | |

| Dose-Dependent Activation | Activation observed at 50 nM, with highest induction at 1 µM | Cells transfected with Oct4-luciferase reporter | |

| Enhancement of Reprogramming Efficiency | Fourfold increase | Mouse embryonic fibroblasts (MEFs) with 4 reprogramming factors | |

| iPSC Colony Formation | Accelerated by 3-4 days | MEFs with 4 reprogramming factors | |

| Induction of Endogenous Genes | Activates Oct4, Nanog, Sox2, and Tet1 expression at 1 µM | Human IMR90 fibroblast cells |

Mechanism of Action of OAC1

OAC1 enhances reprogramming efficiency by increasing the transcription of the core pluripotency network, specifically the Oct4-Nanog-Sox2 triad. It also upregulates Tet1, a gene involved in DNA demethylation, suggesting an epigenetic mechanism of action. Notably, OAC1's mechanism is independent of the p53-p21 pathway inhibition or Wnt-β-catenin signaling activation, two other pathways known to influence reprogramming. In hematopoietic stem cells, OAC1 has been shown to activate OCT4 through the upregulation of HOXB4 expression.

Signaling Pathway: OAC1-Mediated Upregulation of the Pluripotency Network

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of small molecule Oct4 inducers.

Luciferase Reporter Assay for Oct4 Promoter Activity

This assay is fundamental for quantifying the ability of a compound to activate the Oct4 promoter.

Materials:

-

Oct4 promoter-luciferase reporter construct (e.g., pGL3-Oct4-promoter)

-

Renilla luciferase control vector (for normalization)

-

Mammalian cell line (e.g., HEK293T or a relevant stem cell line)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Oct4 promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the small molecule inducer at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells once with PBS and then add 1X passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.

Western Blot for Oct4 Protein Expression

This technique is used to detect and quantify changes in Oct4 protein levels following treatment with a small molecule inducer.

Materials:

-

Cell lysate from treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Oct4

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Oct4 (and the loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Oct4 signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Oct4 Gene Expression

qRT-PCR is employed to measure the relative changes in Oct4 mRNA levels in response to treatment with a small molecule inducer.

Materials:

-

RNA extracted from treated and control cells

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR primers for Oct4 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard protocol like TRIzol extraction.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme according to the manufacturer's protocol.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for Oct4 and the reference gene, and the qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for Oct4 and the reference gene in both treated and control samples. Calculate the relative expression of Oct4 using the ΔΔCt method.

Conclusion and Future Directions

The discovery of small molecule Oct4 inducers like OAC1 represents a significant advancement in the field of regenerative medicine. These compounds provide a chemically defined method to enhance the efficiency and kinetics of iPSC reprogramming, bringing the therapeutic application of iPSCs a step closer to reality. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further explore the mechanisms of these molecules and to discover novel and even more potent inducers of pluripotency.

Future research will likely focus on elucidating the precise molecular targets of OAC1 and other Oct4 inducers, which will be crucial for optimizing their activity and minimizing off-target effects. Furthermore, the development of small molecules that can completely replace the need for genetic factors in reprogramming remains a major goal. The continued application of high-throughput screening and a deeper understanding of the complex signaling networks governing pluripotency will undoubtedly pave the way for the next generation of small molecule tools for cellular engineering.

References

The Emergence of Oct4 Inducer-2: A Technical Guide to Navigating Pluripotency Pathways

For Immediate Release

In the dynamic field of regenerative medicine and drug discovery, the quest for potent and specific modulators of cellular pluripotency is paramount. The identification of small molecules that can induce the expression of the master pluripotency transcription factor, Oct4, represents a significant leap forward. This technical guide provides an in-depth analysis of "Oct4 inducer-2," a representative of a class of small molecules with the ability to activate endogenous Oct4 expression and influence key pluripotency pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of such compounds.

Core Mechanism and Impact on Pluripotency

Oct4 inducer-2, exemplified by compounds such as Oct4-activating compound 1 (OAC1), functions by activating the promoter of the OCT4 gene, leading to an increase in its transcription. This, in turn, upregulates the expression of other critical pluripotency-associated genes, including NANOG and SOX2. The coordinated activation of this core transcriptional network is fundamental to the establishment and maintenance of a pluripotent state.

The application of Oct4 inducer-2 has been shown to significantly enhance the efficiency of somatic cell reprogramming into induced pluripotent stem cells (iPSCs) and accelerate the overall process. This effect is attributed to the molecule's ability to lower the epigenetic barriers that typically restrict the expression of pluripotency genes in differentiated cells.

Quantitative Analysis of Oct4 Inducer-2 Efficacy

The following tables summarize the quantitative data on the impact of Oct4 inducer-2 (represented by OAC1) on pluripotency gene expression and reprogramming efficiency.

| Table 1: Effect of OAC1 on Pluripotency Gene Promoter Activity | |

| Gene Promoter | Fold Activation (Luciferase Reporter Assay) |

| Oct4 | >2.0[1] |

| Nanog | >2.0[1] |

| Table 2: Enhancement of iPSC Reprogramming Efficiency with OAC1 | |

| Treatment | Fold Increase in iPSC Colony Number |

| 4 Factors (OSKM) + OAC1 | >2.0[1] |

| Observation | Timeline |

| Accelerated appearance of iPSC colonies | 3-4 days earlier[1] |

| Table 3: Upregulation of Endogenous Pluripotency Gene Expression by OAC1 | |

| Gene | Observation |

| Oct4 | Activated[1] |

| Sox2 | Activated |

| Nanog | Activated |

| Tet1 | Activated |

Interplay with Key Signaling Pathways

The induction of Oct4 and the subsequent cascade of pluripotency gene expression are intricately linked with several key signaling pathways that govern cell fate decisions. While direct studies on "Oct4 inducer-2" and these pathways are emerging, the known roles of Oct4 provide a strong basis for understanding these connections.

JAK-STAT Pathway

The JAK-STAT pathway is a critical regulator of stem cell self-renewal and pluripotency. Overexpression of OCT4 has been shown to activate the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn modulate the transcription of target genes involved in cell proliferation and survival.

References

Theoretical Basis for Oct4 Inducer-2 in Anti-Aging Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to mitigate the detrimental effects of aging has led researchers to explore the fundamental mechanisms of cellular rejuvenation. One of the most promising avenues of investigation involves the transcription factor OCT4 (Octamer-binding transcription factor 4), a cornerstone of pluripotency. While the complete reprogramming of somatic cells back to a pluripotent state carries significant risks, including tumorigenesis, the transient or partial induction of pluripotency-associated factors has emerged as a potential strategy to reverse age-related cellular and functional decline.[1][2] This guide delves into the theoretical basis for utilizing small-molecule inducers of OCT4, specifically focusing on Oct4 inducer-2 (O4I2) and its more stable analog, O4I4, in the context of anti-aging research. These compounds offer a compelling pharmacological approach to harness the rejuvenating potential of OCT4 by activating its endogenous expression, thereby circumventing the need for genetic manipulation.[3]

Core Concept: Partial Reprogramming for Cellular Rejuvenation

The foundation of using OCT4 inducers in anti-aging lies in the concept of "partial reprogramming" or "transient rejuvenation."[4] Unlike the sustained expression of the four Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC) which leads to induced pluripotent stem cells (iPSCs), short-term or cyclical activation of these factors can reverse many of the molecular hallmarks of aging without erasing cellular identity. This process has been shown to:

-

Restore Youthful Gene Expression Signatures: Transient reprogramming can reset the transcriptomic landscape of aged cells to a more youthful state.

-

Reverse Epigenetic Alterations: Age-associated epigenetic changes, such as alterations in DNA methylation and histone modifications, can be reversed.

-

Ameliorate Cellular Senescence: Key markers of cellular senescence, a state of irreversible cell cycle arrest implicated in aging, can be reduced.

Small-molecule inducers of OCT4, such as O4I2 and O4I4, offer a controllable and potentially safer method to achieve this partial reprogramming and its associated anti-aging benefits.

Quantitative Data on the Effects of Oct4 Induction

The following tables summarize the available quantitative data on the anti-aging effects of OCT4 induction, primarily focusing on the next-generation inducer, O4I4.

| Model Organism | Compound | Concentration | Effect on Lifespan | Reference |

| Caenorhabditis elegans | O4I4 | 0.5 µM | Lifespan extension (exact percentage not specified in available abstracts) | |

| Drosophila melanogaster | O4I4 | 20 µM | Lifespan extension (exact percentage not specified in available abstracts) |

| Cellular Model | Intervention | Key Senescence Marker | Observed Effect | Reference |

| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | p21 | Significant downregulation | |

| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | p16 | Downregulation | |

| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | SA-β-gal staining | Marked suppression of senescent phenotype | |

| Breast Cancer Cells | Ectopic OCT4 expression | IR-induced premature senescence | Suppression | |

| Bone Marrow-derived Mesenchymal Stem Cells (BM-MSCs) | High endogenous OCT4 expression | p16INK4A | Inverse correlation with OCT4 expression |

Signaling Pathways and Mechanisms of Action

The anti-aging effects of OCT4 induction are mediated through a complex network of signaling pathways that converge on the regulation of cellular senescence and the maintenance of a youthful cellular state.

Downregulation of p21 via DNA Methyltransferases

One of the key mechanisms by which OCT4 counteracts cellular senescence is through the suppression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). Overexpression of OCT4 has been shown to upregulate DNA methyltransferases (DNMTs), which in turn leads to the methylation and subsequent silencing of the CDKN1A gene promoter. The resulting decrease in p21 protein levels allows cells to overcome cell cycle arrest, a hallmark of senescence.

Modulation of STAT3 and NF-κB Signaling

OCT4 has also been implicated in the regulation of the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways to suppress premature senescence. Activation of OCT4 can lead to the phosphorylation and activation of STAT3 and the activation of the NF-κB pathway. This, in turn, upregulates the expression and secretion of Interleukin-24 (IL-24), a cytokine that has been shown to suppress senescence.

Experimental Protocols

The following are generalized protocols for key experiments in the study of Oct4 inducers and their anti-aging effects, based on established methodologies.

In Vitro Cellular Senescence Assay with Oct4 Inducer-2

This protocol describes the treatment of human fibroblasts with an Oct4 inducer and subsequent analysis of cellular senescence.

Materials:

-

Primary human fibroblasts (e.g., IMR-90, BJ)

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Oct4 inducer-2 (O4I2) or O4I4

-

DMSO (vehicle control)

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Cell Seeding: Seed human fibroblasts in 6-well plates at a density that allows for several population doublings before reaching confluence.

-

Treatment: Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of O4I2/O4I4 or an equivalent volume of DMSO for the control group. A typical concentration for O4I4 in cell culture is in the low micromolar range.

-

Incubation: Culture the cells for a specified period (e.g., 7-14 days), replacing the medium with fresh compound-containing medium every 2-3 days.

-

Senescence Staining (SA-β-gal):

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the SA-β-gal staining solution according to the manufacturer's instructions and add it to the cells.

-

Incubate the cells at 37°C in a CO2-free incubator for 12-24 hours, or until a blue color develops in senescent cells.

-

Wash the cells with PBS and store them in PBS at 4°C.

-

-

Quantification:

-

Image multiple random fields per well using a bright-field microscope.

-

Count the total number of cells and the number of blue (SA-β-gal positive) cells.

-

Calculate the percentage of senescent cells for each condition.

-

In Vivo Lifespan Analysis in Drosophila melanogaster

This protocol outlines a general procedure for assessing the effect of an Oct4 inducer on the lifespan of fruit flies.

Materials:

-

Wild-type Drosophila melanogaster (e.g., Canton-S)

-

Standard fly food medium

-

Oct4 inducer (O4I4)

-

Solvent for the inducer (e.g., ethanol or DMSO)

-

Vials for housing flies

Procedure:

-

Fly Culture: Rear flies on standard medium at 25°C.

-

Cohort Collection: Collect newly eclosed adult flies over a 24-hour period to ensure an age-synchronized cohort.

-

Mating: Allow the collected flies to mate for 48 hours.

-

Experimental Setup:

-

Separate male and female flies under light CO2 anesthesia.

-

Prepare experimental food vials containing the desired concentration of O4I4 (e.g., 20 µM) and control vials with the solvent alone.

-

Transfer a set number of flies (e.g., 20-30) of a single sex into each vial. Use multiple replicate vials for each condition.

-

-

Lifespan Assay:

-

Maintain the vials at 25°C.

-

Transfer the flies to fresh food vials every 2-3 days.

-

At each transfer, record the number of dead flies in each vial.

-

-

Data Analysis:

-

Generate survival curves for each condition.

-

Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

-

Conclusion and Future Directions

The use of small-molecule inducers of OCT4, such as O4I2 and its more stable analog O4I4, represents a novel and promising strategy in the field of anti-aging research. The theoretical basis for this approach is rooted in the principles of partial reprogramming, where transient activation of endogenous pluripotency factors can reverse key hallmarks of cellular aging without the risks associated with complete cellular dedifferentiation. The available data, although still emerging, suggests that these compounds can extend lifespan in model organisms and ameliorate cellular senescence.

Future research should focus on several key areas:

-

Elucidation of a more comprehensive signaling network: A deeper understanding of all the downstream pathways affected by small-molecule OCT4 inducers is crucial.

-

In-depth in vivo studies: Rigorous studies in mammalian models are needed to assess the efficacy and safety of these compounds in a more complex biological system.

-

Long-term safety profiles: The long-term consequences of even transient OCT4 induction need to be thoroughly investigated to rule out any potential for oncogenesis.

-

Optimization of delivery and dosage: Further work is required to determine the optimal therapeutic window for these compounds to maximize their anti-aging benefits while minimizing any potential side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Decoding Aging through iPSC Reprogramming: Advances and Challenges [aginganddisease.org]

- 3. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]

- 4. Oct4 suppresses IR-induced premature senescence in breast cancer cells through STAT3- and NF-κB-mediated IL-24 production - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Solubility and Stability of Oct4 inducer-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Oct4 inducer-2, a small molecule compound with potential applications in regenerative medicine and anti-aging research. Due to the limited publicly available data for "Oct4 inducer-2," this guide also incorporates information on the closely related and metabolically stable analogue, O4I4, to provide a comprehensive resource for in vitro studies.

Introduction to Oct4 inducer-2

Oct4 inducer-2 is a small molecule identified for its ability to promote the expression of endogenous Oct4, a key transcription factor in maintaining pluripotency and cell self-renewal. Its potential to induce Oct4 expression makes it a valuable tool for research in cellular reprogramming and regenerative medicine. For successful and reproducible in vitro studies, understanding the solubility and stability of this compound is paramount.

Physicochemical Properties

| Property | Data | Source |

| Compound Name | O4I4 (Oct4-inducing Compound 4) | Axon Medchem, Cayman Chemical |

| Molecular Formula | C₁₅H₂₀N₂S | Axon Medchem |

| Molecular Weight | 260.4 g/mol | Axon Medchem |

| Appearance | Solid | Cayman Chemical |

Solubility Profile

The solubility of a compound is a critical factor for its handling and efficacy in cell-based assays. The choice of solvent and the final concentration in the culture medium can significantly impact experimental outcomes.

Qualitative Solubility

For the related compound O4I4, qualitative solubility has been reported in common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Axon Medchem |

| Ethanol (EtOH) | Soluble | Axon Medchem |

Quantitative Solubility

Quantitative solubility data for O4I4 provides a more precise understanding for stock solution preparation.

| Solvent | Solubility Range | Source |

| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL (Sparingly soluble) | Cayman Chemical |

Note: It is crucial to empirically determine the solubility of Oct4 inducer-2 in the specific solvents and aqueous media used in your experiments. The data for O4I4 should be used as a guideline.

Stability Profile

The stability of Oct4 inducer-2 in experimental conditions is essential for ensuring consistent compound exposure to cells over the duration of an assay. Stability can be affected by factors such as temperature, pH, and the presence of enzymes in the cell culture medium. While specific stability data for Oct4 inducer-2 is not publicly available, O4I4 is described as a "metabolically stable" analogue.

General Considerations for In Vitro Stability

-

Stock Solution Stability: Concentrated stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C, protected from light.

-

Working Solution Stability: The stability of the compound in aqueous cell culture media at 37°C is a critical parameter. Degradation over the course of an experiment can lead to a decrease in the effective concentration.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of small molecules like Oct4 inducer-2 for in vitro studies.

Protocol for Determining Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer, such as phosphate-buffered saline (PBS), which is often used in cell culture.

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

-

Oct4 inducer-2 (or analogue)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (or other suitable organic solvent for stock solution)

-

Microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

-

Preparation of Supersaturated Solution:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).

-

Add an excess amount of the compound from the stock solution to a known volume of PBS in a microcentrifuge tube. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Equilibration:

-

Incubate the tubes in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Compound:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method. A standard curve of the compound with known concentrations should be prepared to accurately quantify the solubility.

-

Protocol for Assessing In Vitro Stability in Cell Culture Medium

This protocol describes a method to evaluate the stability of the compound in a cell culture medium over time at physiological temperature.

Objective: To determine the degradation rate of the compound in a cell culture medium at 37°C.

Materials:

-

Oct4 inducer-2 (or analogue)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Incubator (37°C, 5% CO₂)

-

Microcentrifuge tubes or multi-well plates

-

HPLC system

Methodology:

-

Sample Preparation:

-

Prepare a working solution of the compound in the complete cell culture medium at the desired final concentration (e.g., 1 µM, 10 µM).

-

Dispense aliquots of this solution into multiple microcentrifuge tubes or wells of a multi-well plate.

-

-

Incubation:

-

Incubate the samples at 37°C in a 5% CO₂ incubator.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample tube/well.

-

Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

-

-

Quantification:

-

Analyze the concentration of the remaining compound at each time point using a validated HPLC method.

-

The stability is often expressed as the percentage of the compound remaining compared to the initial concentration at time 0.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of small molecule Oct4 inducers is an active area of research. Some compounds have been shown to activate the transcription of key pluripotency genes. The following diagrams illustrate a proposed signaling pathway and a general experimental workflow.

Unraveling the Molecular Landscape of Oct4 Inducer-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct4 inducer-2 is a small molecule compound identified for its capacity to promote the expression of endogenous Oct4 (also known as POU5F1), a master transcription factor pivotal for maintaining pluripotency and self-renewal in embryonic stem cells. Its potential applications in regenerative medicine and cellular reprogramming have garnered significant interest. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Oct4 inducer-2, detailing plausible mechanisms of action and outlining key experimental methodologies for target identification and validation. While the precise, direct molecular target of Oct4 inducer-2 remains to be definitively elucidated in peer-reviewed literature, this document synthesizes available information to present a robust framework for researchers in the field.

Putative Molecular Target and Signaling Pathway

Currently, the direct molecular target of Oct4 inducer-2 has not been explicitly identified in publicly available research. Commercial suppliers indicate its primary target is Oct3/4 and its associated pathway is the Stem Cell/Wnt signaling pathway. The induction of endogenous OCT4 expression is the key reported biological outcome.

The Wnt/β-catenin Signaling Pathway: A Plausible Mechanism

A significant body of research has established a direct link between the Wnt/β-catenin signaling pathway and the regulation of OCT4 expression.[1][2] This pathway is fundamental in embryonic development and stem cell control. The canonical Wnt pathway culminates in the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator by associating with TCF/LEF transcription factors to activate target genes. Notably, the POU5F1 gene, which encodes OCT4, is a direct target of β-catenin/TCF-mediated transcription.[2]

Given this established regulatory axis, it is plausible that Oct4 inducer-2 exerts its effects by modulating one or more components of the Wnt/β-catenin signaling pathway, leading to the activation of OCT4 expression.

Proposed Signaling Pathway for Oct4 Inducer-2

Caption: Hypothesized signaling pathway for Oct4 inducer-2 via the Wnt/β-catenin cascade.

Quantitative Data

As of the latest available information, there is no published quantitative data detailing the binding affinity (e.g., Kd), EC50, or IC50 of Oct4 inducer-2 to a specific molecular target. The primary characterization of this compound is based on its functional outcome: the induction of OCT4 expression. Further research is required to quantify its potency and efficacy at a molecular level.

Experimental Protocols

The identification and validation of the molecular target of a small molecule like Oct4 inducer-2 involves a multi-faceted approach. Below are detailed methodologies for key experiments that are typically employed in such studies.

Target Identification using Affinity-Based Pull-Down Assays

This method aims to isolate the binding partners of Oct4 inducer-2 from a complex biological mixture, such as a cell lysate.

Methodology:

-

Probe Synthesis: Chemically synthesize a derivative of Oct4 inducer-2 that incorporates an affinity tag (e.g., biotin) via a linker. It is crucial that the modification does not abrogate the compound's biological activity.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., human embryonic stem cells, fibroblasts) and prepare a cell lysate under conditions that preserve protein-protein interactions.

-

Affinity Purification:

-

Immobilize the biotinylated Oct4 inducer-2 probe on streptavidin-coated beads.

-

Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

-

Include a control with an inactive analog of the probe or beads alone to identify non-specific binders.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Experimental Workflow for Affinity-Based Pull-Down

Caption: Workflow for identifying protein targets of Oct4 inducer-2.

Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with Oct4 inducer-2 or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of Oct4 inducer-2 indicates direct binding.

Wnt Pathway Activation Assays

To investigate the effect of Oct4 inducer-2 on the Wnt/β-catenin pathway, several assays can be employed.

a) TOP/FOP Flash Reporter Assay:

This is a luciferase-based reporter assay to measure the transcriptional activity of the TCF/LEF family of transcription factors.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TOP-Flash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control FOP-Flash plasmid (with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.

-

Compound Treatment: Treat the transfected cells with various concentrations of Oct4 inducer-2. A known Wnt agonist (e.g., Wnt3a, CHIR99021) should be used as a positive control.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: An increase in the TOP/FOP luciferase activity ratio indicates activation of the Wnt/β-catenin pathway.

b) β-catenin Stabilization and Nuclear Translocation:

This can be assessed by Western blotting and immunofluorescence.

Methodology:

-

Cell Treatment: Treat cells with Oct4 inducer-2 for various time points.

-

Western Blotting:

-

Prepare cytoplasmic and nuclear extracts.

-

Perform Western blotting to detect the levels of β-catenin in each fraction. An increase in nuclear β-catenin indicates pathway activation.

-

Analyze the total cellular levels of β-catenin and its phosphorylated forms.

-

-

Immunofluorescence:

-

Fix and permeabilize the treated cells.

-

Stain for β-catenin using a specific antibody and visualize its subcellular localization using fluorescence microscopy. Increased nuclear staining is indicative of pathway activation.

-

Conclusion

Oct4 inducer-2 is a valuable tool for studying cellular reprogramming and pluripotency. While its direct molecular target is yet to be definitively identified, the existing evidence strongly suggests a mechanism involving the modulation of the Wnt/β-catenin signaling pathway to upregulate endogenous OCT4 expression. The experimental protocols outlined in this guide provide a roadmap for researchers to further elucidate the precise mechanism of action of Oct4 inducer-2, which will be critical for its potential therapeutic applications. Future studies employing a combination of affinity-based proteomics, biophysical binding assays, and detailed cellular pathway analysis will be instrumental in fully characterizing the molecular interactions of this promising compound.

References

Preliminary Efficacy of Oct4 Inducer-2: A Technical Overview

Disclaimer: This document summarizes publicly available preliminary information on Oct4 inducer-2 (O4I2). Detailed quantitative data and specific experimental protocols from the primary research publications were not accessible at the time of writing. Therefore, this guide provides a general overview based on available abstracts and related literature.

Introduction

The induction of pluripotency in somatic cells holds immense promise for regenerative medicine and drug development. A key transcription factor in this process is Oct4 (Octamer-binding transcription factor 4), a master regulator of pluripotency. Direct delivery of Oct4 protein or its gene is often inefficient and carries risks. Consequently, small molecules that can induce the expression of endogenous Oct4 are of significant interest. This technical guide focuses on the preliminary efficacy of a small molecule identified as Oct4 inducer-2 (O4I2) , also known by its chemical name Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate . This document collates the available information on O4I2 and related compounds, intended for researchers, scientists, and drug development professionals.

Data Presentation

While specific quantitative data from dose-response or time-course experiments for O4I2 are not available in the public domain, preliminary studies indicate its potential as a potent inducer of Oct4 expression. The research that identified O4I2 reported it as a lead structure showing high activity in enforcing Oct3/4 expression. Further chemical expansion based on the O4I2 structure led to the identification of derivatives with increased activity towards Oct3/4 induction.

A related, next-generation compound, O4I4 , has been shown to be a metabolically stable Oct4 inducer that can activate endogenous Oct4 and its associated signaling pathways in various cell lines. In combination with other transcription factors (SOX2, KLF4, MYC, and LIN28), O4I4 was able to reprogram human fibroblasts into a pluripotent state without the need for exogenous Oct4. This suggests that the O4I series of compounds, including O4I2, represents a promising class of molecules for cellular reprogramming.

Experimental Protocols

The following are generalized protocols for key experiments typically used to assess the efficacy of an Oct4 inducer. These are representative methodologies and not the specific protocols used in the studies on O4I2, which were not available.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney cells (HEK293) for initial screening with reporter constructs, and human fibroblasts for reprogramming studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

Treatment with O4I2: O4I2 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent concentration of the vehicle (DMSO).

Luciferase Reporter Assay for Oct4 Promoter Activity

-

Principle: To quantify the activation of the Oct4 promoter by O4I2.

-

Method:

-

Cells (e.g., HEK293) are transiently transfected with a luciferase reporter plasmid containing the human Oct4 promoter upstream of the luciferase gene.

-

Post-transfection, cells are treated with varying concentrations of O4I2 or vehicle control.

-

After a defined incubation period (e.g., 24-48 hours), cells are lysed.

-

Luciferase activity in the cell lysate is measured using a luminometer.

-

Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression

-

Principle: To measure the mRNA levels of Oct4 and other pluripotency-associated genes (e.g., SOX2, NANOG).

-

Method:

-

RNA is extracted from cells treated with O4I2 or vehicle control.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

qPCR is carried out using primers specific for Oct4, SOX2, NANOG, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

Western Blot for Oct4 Protein Expression

-

Principle: To detect and quantify the amount of Oct4 protein in treated cells.

-

Method:

-

Total protein is extracted from cells treated with O4I2 or vehicle control.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for Oct4.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The precise signaling pathways modulated by Oct4 inducer-2 have not been fully elucidated in the available literature. However, it is known that Oct4 expression is regulated by a complex network of signaling pathways. The diagram below illustrates a conceptual model of how O4I2 might influence the core pluripotency network. A second diagram outlines a typical experimental workflow for evaluating the efficacy of an Oct4 inducer.

Caption: Conceptual signaling pathway for Oct4 Inducer-2.

Caption: Workflow for evaluating Oct4 inducer efficacy.

Methodological & Application

Application Notes and Protocols for Fibroblast Reprogramming Using Oct4 Inducer-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, represents a cornerstone of regenerative medicine and disease modeling. The process traditionally involves the overexpression of the four Yamanaka transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM). However, the use of integrating viral vectors and the oncogenic nature of c-Myc raise safety concerns for clinical applications. A promising alternative is the use of small molecules to replace or supplement these transcription factors.

Oct4 is a master regulator of pluripotency, and its precise expression is critical for successful reprogramming.[1][2] "Oct4 inducer-2" is a representative small molecule designed to activate the endogenous Oct4 gene, thereby circumventing the need for exogenous Oct4 delivery. This approach offers a potentially safer and more controlled method for iPSC generation. This document provides a detailed protocol for the use of Oct4 inducer-2 in combination with other small molecules for the reprogramming of human fibroblasts. The protocol is based on published data for similar Oct4-activating compounds, such as OAC1.[3][4][5]

Data Presentation

Table 1: Summary of Quantitative Data for Oct4 Inducer-2 in Fibroblast Reprogramming

| Parameter | Value | Source |

| Compound Name | Oct4 inducer-2 (representative of Oct4-activating compounds like OAC1) | |

| Working Concentration | 0.5 - 1.0 µM | |

| Mechanism of Action | Activates endogenous Oct4, Sox2, and Nanog gene expression. | |

| Effect on Reprogramming | Enhances efficiency and accelerates the timeline of iPSC formation. | |

| Reprogramming Timeline | iPSC colonies appear in approximately 3-4 weeks. | Inferred from |

| Combined With | Other small molecules replacing Sox2, Klf4, and c-Myc. |

Experimental Protocols

Materials and Reagents

-

Human dermal fibroblasts (HDFs)

-

Fibroblast expansion medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Oct4 inducer-2 (e.g., a compound analogous to OAC1)

-

Small molecule cocktail (e.g., CHIR99021, RepSox, Forskolin, etc. to replace other Yamanaka factors)

-

Human iPSC medium (e.g., mTeSR™1 or E8™ medium)

-

Matrigel or Vitronectin-coated culture plates

-

Reagents for iPSC characterization (see below)

Protocol for Fibroblast Reprogramming using Oct4 Inducer-2

This protocol is divided into three main stages: Fibroblast Preparation, Reprogramming Induction, and iPSC Colony Isolation and Expansion.

Stage 1: Fibroblast Preparation (Day -2 to 0)

-

Culture human fibroblasts in fibroblast expansion medium on standard tissue culture plates.

-

Two days before initiating reprogramming, seed fibroblasts onto Matrigel or Vitronectin-coated 6-well plates at a density of 5 x 104 cells per well.

-

Allow cells to attach and reach approximately 70-80% confluency.

Stage 2: Reprogramming Induction (Day 1 to 21)

-

On Day 1, aspirate the fibroblast medium and replace it with human iPSC medium supplemented with the small molecule cocktail, including Oct4 inducer-2 at a final concentration of 1 µM.

-

Change the medium every other day with fresh iPSC medium containing the small molecule cocktail.

-

Monitor the cells for morphological changes. Fibroblasts will undergo a mesenchymal-to-epithelial transition (MET), and small, compact colonies should start to appear around day 10-14.

-

Continue the treatment for approximately 21 days.

Stage 3: iPSC Colony Isolation and Expansion (Day 21 onwards)

-

Around day 21-28, well-defined iPSC colonies with sharp borders and a high nucleus-to-cytoplasm ratio should be visible.

-

Manually pick individual colonies using a pipette tip and transfer them to a new Matrigel-coated plate with fresh iPSC medium (without the small molecule cocktail).

-

Expand the iPSC clones. High-quality iPSCs should be cryopreserved at early passages.

Characterization of Generated iPSCs

It is crucial to characterize the generated iPSC lines to confirm their pluripotency and genomic stability.

-

Morphology: iPSCs should exhibit a typical embryonic stem cell-like morphology with compact colonies and distinct borders.

-

Pluripotency Marker Expression: Perform immunofluorescence staining for key pluripotency markers such as OCT4, SOX2, NANOG, SSEA4, and TRA-1-60.

-

In vitro Differentiation: Use an embryoid body (EB) formation assay to confirm the differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm). Stain for markers of each germ layer (e.g., β-III tubulin, α-smooth muscle actin, and α-fetoprotein).

-

Karyotyping: Perform G-banding analysis to ensure the iPSCs have a normal karyotype.

Mandatory Visualization

Caption: Experimental workflow for fibroblast reprogramming using Oct4 inducer-2.

Caption: Proposed signaling pathway for Oct4 inducer-2 in establishing pluripotency.

References

- 1. pnas.org [pnas.org]

- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

Application Notes and Protocols for Determining the Optimal Concentration of Oct4 Inducer-2 in Cell Culture